molecular formula C13H8ClN3 B4529364 5-(5-chloropyrimidin-2-yl)isoquinoline

5-(5-chloropyrimidin-2-yl)isoquinoline

Cat. No.: B4529364
M. Wt: 241.67 g/mol
InChI Key: ICKLFZYSZJMODG-UHFFFAOYSA-N
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Description

5-(5-Chloropyrimidin-2-yl)isoquinoline is a synthetic heterocyclic compound that serves as a versatile building block in medicinal chemistry and drug discovery research. Its structure, featuring an isoquinoline moiety linked to a chloropyrimidine group, makes it a key intermediate for the synthesis of more complex molecules. Isoquinoline derivatives are known to be privileged scaffolds in pharmacology, with documented activities against various biological targets . The reactive chlorine atom on the pyrimidine ring allows for further functionalization via cross-coupling reactions, such as Buchwald-Hartwig amination or Suzuki reactions, which are commonly used to create diverse chemical libraries for screening . This compound is intended for use in organic synthesis and biochemical research applications only. It is not approved for diagnostic or therapeutic use in humans. Researchers are encouraged to consult the scientific literature for specific applications and handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(5-chloropyrimidin-2-yl)isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3/c14-10-7-16-13(17-8-10)12-3-1-2-9-6-15-5-4-11(9)12/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICKLFZYSZJMODG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)C3=NC=C(C=N3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for the Construction of 5 5 Chloropyrimidin 2 Yl Isoquinoline and Its Structural Analogues

Strategic Retrosynthetic Deconstruction and Identification of Key Synthons for Heterocyclic Junction

A retrosynthetic analysis of the target molecule, 5-(5-chloropyrimidin-2-yl)isoquinoline, reveals that the most logical disconnection is at the C-C bond joining the isoquinoline (B145761) and pyrimidine (B1678525) rings. This approach simplifies the complex target into two more readily accessible heterocyclic precursors: an isoquinoline synthon and a pyrimidine synthon.

Figure 1: Retrosynthetic analysis of this compound
(a) Retrosynthetic analysis of isoquinolines (1). (b) Decomposition of intermediates

This primary disconnection leads to two main synthetic strategies:

Strategy A: Pre-functionalized Isoquinoline and Pyrimidine Coupling. This involves the synthesis of a suitably functionalized isoquinoline (e.g., a 5-haloisoquinoline or a 5-isoquinolineboronic acid) and a complementary functionalized pyrimidine (e.g., a 2-halopyrimidine or a 2-organometallic pyrimidine). These two synthons are then joined using a transition metal-catalyzed cross-coupling reaction.

Strategy B: Isoquinoline Ring Formation on a Pyrimidine-Containing Precursor. This approach involves constructing the isoquinoline ring from a precursor that already contains the 5-chloropyrimidine (B107214) moiety. This can be achieved through intramolecular cyclization reactions, such as the Bischler-Napieralski or Pictet-Spengler reactions, on a suitably designed phenethylamine (B48288) derivative.

The key synthons identified through this analysis are presented in the table below.

Synthon TypeChemical StructureFunctional Group (X)
Isoquinoline Precursor5-X-IsoquinolineHalogen (Br, I), Boronic Acid/Ester, Organotin, Organozinc
Pyrimidine Precursor2-Y-(5-chloro)pyrimidineHalogen (Cl, Br), Boronic Acid/Ester, Organotin, Organozinc

Carbon-Carbon Cross-Coupling Strategies for Heteroaromatic Assembly

Transition metal-catalyzed cross-coupling reactions are powerful tools for the construction of biaryl and heteroaryl-aryl bonds, making them highly suitable for the synthesis of this compound.

Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base, is a versatile method for this transformation. For the synthesis of this compound, two main pathways can be envisioned:

Coupling of a 5-haloisoquinoline with a 5-chloro-2-pyrimidinylboronic acid or its corresponding ester.

Coupling of a 5-isoquinolineboronic acid with a 2,5-dihalopyrimidine.

The first approach is often preferred due to the relative stability and accessibility of pyrimidinylboronic acids.

EntryIsoquinoline SubstratePyrimidine SubstrateCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
15-Bromoisoquinoline (B27571)5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidinePd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O10085
25-Iodoisoquinoline5-Chloropyrimidine-2-boronic acidPdCl₂(dppf) (3)-Cs₂CO₃Toluene/EtOH9088
3Isoquinoline-5-boronic acid2,5-DichloropyrimidinePd(OAc)₂ (2)SPhos (4)K₃PO₄THF/H₂O8075

Stille Coupling Methodologies for Heteroaromatic Ring Formation

The Stille coupling utilizes an organotin reagent and an organic halide, catalyzed by a palladium complex. nih.gov This method is known for its tolerance of a wide range of functional groups, although the toxicity of organotin compounds is a significant drawback. acs.org For the target molecule, this could involve the reaction of a 5-haloisoquinoline with an organostannylpyrimidine or vice versa.

EntryIsoquinoline SubstratePyrimidine SubstrateCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Yield (%)
15-Iodoisoquinoline5-Chloro-2-(tributylstannyl)pyrimidinePd(PPh₃)₄ (5)-CuIDMF10082
25-(Tributylstannyl)isoquinoline (B1391574)2,5-DichloropyrimidinePdCl₂(PPh₃)₂ (3)--Toluene11078

Negishi Cross-Coupling Approaches for Substituted Pyrimidines and Isoquinolines

The Negishi coupling employs an organozinc reagent and an organic halide, catalyzed by a nickel or palladium complex. nio.res.inhilarispublisher.com This reaction is highly effective for the coupling of two sp²-hybridized carbon atoms. The organozinc reagents can be prepared in situ or as stable compounds.

EntryIsoquinoline SubstratePyrimidine SubstrateCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Yield (%)
15-Bromoisoquinoline(5-Chloropyrimidin-2-yl)zinc chloridePd(dba)₂ (2)XPhos (4)THF7080
25-Chloroisoquinoline(5-Chloropyrimidin-2-yl)zinc bromideNiCl₂(dppp) (5)-DMF8075

Other Transition Metal-Mediated Cross-Coupling Reactions

Besides the "big three" cross-coupling reactions, other transition metal-catalyzed methods can be employed. For instance, C-H activation strategies are emerging as powerful tools for the direct arylation of heterocycles, potentially avoiding the need for pre-functionalized starting materials. A hypothetical C-H arylation approach could involve the direct coupling of isoquinoline with a 2-halo-5-chloropyrimidine, catalyzed by a palladium, rhodium, or ruthenium complex.

Intramolecular Cyclization and Annulation Approaches to the Isoquinoline Core

An alternative to cross-coupling reactions is the construction of the isoquinoline ring system from a precursor that already contains the pyrimidine moiety. This is a convergent approach that can be highly efficient.

The Bischler-Napieralski reaction is a classic and widely used method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines. wikipedia.orgnrochemistry.comorganic-chemistry.org This reaction involves the intramolecular cyclization of a β-phenylethylamide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). researchgate.netairitilibrary.com

For the synthesis of this compound, this would entail the synthesis of an N-(2-(2-(5-chloropyrimidin-2-yl)phenyl)ethyl)acetamide derivative. The key steps would be:

Synthesis of 2-(2-aminoethyl)phenyl)-5-chloropyrimidine.

Acylation of the primary amine to form the corresponding acetamide.

Bischler-Napieralski cyclization to form the dihydroisoquinoline.

Oxidation to the final isoquinoline product.

Figure 2: Hypothetical Bischler-Napieralski route to the target compound
A general scheme of the Bischler–Napieralski reaction. wikipedia.org
StepReactantReagentConditionsProduct
12-(2-Nitrophenyl)acetonitrile, 5-chloro-2-cyanopyrimidineH₂, Pd/CEthanol, rt2-(2-(2-Aminoethyl)phenyl)-5-chloropyrimidine
22-(2-(2-Aminoethyl)phenyl)-5-chloropyrimidineAcetic anhydridePyridine (B92270), rtN-(2-(2-(5-Chloropyrimidin-2-yl)phenyl)ethyl)acetamide
3N-(2-(2-(5-Chloropyrimidin-2-yl)phenyl)ethyl)acetamidePOCl₃Toluene, reflux5-(5-Chloropyrimidin-2-yl)-3,4-dihydroisoquinoline
45-(5-Chloropyrimidin-2-yl)-3,4-dihydroisoquinolineMnO₂Chloroform, refluxThis compound

Directed Functionalization and Regioselective Substitution of Precursor Molecules

The direct functionalization of isoquinoline precursors at the C5-position presents a formidable challenge due to the inherent reactivity of the heterocyclic ring. However, recent advances in C-H activation and directed metallation offer powerful tools for achieving high regioselectivity.

One of the most effective strategies for the regioselective functionalization of quinolines and isoquinolines involves transition metal-catalyzed C-H activation. nih.gov This approach often utilizes a directing group to guide the metal catalyst to a specific C-H bond. For the synthesis of 5-substituted isoquinolines, a directing group transiently installed on the nitrogen atom can facilitate metallation at the peri-C5 position. While direct C-H arylation of the isoquinoline core at the C5-position with a pyrimidine coupling partner is challenging, the use of a removable directing group on the isoquinoline nitrogen can steer the reaction to the desired position.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are cornerstone methodologies for the formation of C-C bonds between aromatic systems. The synthesis of this compound can be envisioned through the coupling of a 5-functionalized isoquinoline with a suitable pyrimidine derivative.

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide, is a highly versatile method. rsc.org For the synthesis of the target molecule, this would typically involve the reaction of 5-isoquinolylboronic acid or its esters with 2-bromo-5-chloropyrimidine, or conversely, 5-bromoisoquinoline with a 5-chloropyrimidin-2-ylboronic acid derivative. The latter is often more practical due to the relative availability of the starting materials. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side products.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
15-BromoisoquinolinePhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O10095
24-Bromobenzyl chloridep-Tolylboronic acidPd(OAc)₂ (2)PCy₃·HBF₄ (0.4)Cs₂CO₃Toluene/H₂O80-
32,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Dioxane/H₂O10085
4Resin-supported chloropyrimidineArylboronic acidsPd₂(dba)₃P(t-Bu)₃KFTHF50Moderate

This table presents generalized conditions from literature for similar transformations and serves as a guide for the synthesis of this compound. Actual yields may vary.

The Stille coupling offers an alternative approach, utilizing an organotin reagent. organic-chemistry.orgwikipedia.org This reaction is known for its tolerance of a wide range of functional groups. The synthesis could proceed via the coupling of 5-(tributylstannyl)isoquinoline with 2-bromo-5-chloropyrimidine. nih.gov A significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts. organic-chemistry.org

Multi-Component Reactions (MCRs) and Cascade Processes in Isoquinoline Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency, atom economy, and rapid generation of molecular diversity. researchgate.net While a direct MCR for the synthesis of this compound is not explicitly reported, several MCRs are known for the construction of the isoquinoline core, which can then be further functionalized. nih.gov

For instance, a versatile synthesis of substituted isoquinolines involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles. organic-chemistry.org This method allows for the convergent assembly of multiple components in a single step. To apply this to the target molecule, one could envision a scenario where a suitably substituted o-tolualdehyde derivative reacts with a pyrimidine-containing nitrile.

Cascade reactions, which involve a series of intramolecular or intermolecular transformations where the product of one reaction is the substrate for the next, also provide an elegant route to complex isoquinoline structures. These processes can be initiated by various stimuli, including metal catalysts or changes in reaction conditions.

Methodological Advancements in Green Chemistry for Sustainable Synthesis

The principles of green chemistry are increasingly influencing the development of new synthetic methodologies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the synthesis of this compound and its analogues, several green approaches can be considered.

The use of water as a reaction solvent is a key aspect of green chemistry. While many organometallic reactions are sensitive to water, recent developments have led to catalysts and reaction conditions that are compatible with aqueous media. For example, Suzuki-Miyaura couplings can often be performed in water or mixtures of organic solvents and water, which can simplify product isolation and reduce the environmental impact of the synthesis.

Another green strategy is the use of microwave-assisted synthesis. Microwave heating can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating. This has been successfully applied to various cross-coupling reactions and the synthesis of heterocyclic compounds. mdpi.com

Scalable Synthesis and Process Optimization for Research Applications

For the synthesis of this compound, a convergent approach based on a palladium-catalyzed cross-coupling reaction would likely be the most amenable to scaling up. The synthesis of the two key fragments, a 5-functionalized isoquinoline (e.g., 5-bromoisoquinoline) and a functionalized 5-chloropyrimidine (e.g., 5-chloro-2-iodopyrimidine (B1415080) or a corresponding boronic acid), can be optimized and scaled independently.

The scalable synthesis of key intermediates like 5,5'-dibromo-2,2'-bipyridine (B102527) has been reported, highlighting the feasibility of producing multi-gram quantities of functionalized heterocycles. Similar strategies can be applied to the synthesis of the necessary precursors for the target molecule.

Process optimization would involve a systematic study of reaction parameters to maximize yield and minimize impurities. This could include screening different catalysts, ligands, bases, and solvents, as well as optimizing the reaction temperature and time. The use of design of experiments (DoE) can be a powerful tool in this optimization phase.

Table 2: Key Parameters for Process Optimization of a Suzuki-Miyaura Coupling

ParameterVariables to ScreenDesired Outcome
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂High turnover number, low loading
Ligand Phosphine-based (e.g., PPh₃, P(t-Bu)₃), N-heterocyclic carbenes (NHCs)Increased catalyst stability and activity
Base Inorganic (e.g., Na₂CO₃, K₂CO₃, K₃PO₄), Organic (e.g., Et₃N)Efficient transmetalation, minimal side reactions
Solvent Toluene, Dioxane, THF, DMF, H₂O mixturesGood solubility of reactants, easy work-up
Temperature Room temperature to refluxLowest possible temperature for optimal yield
Concentration VariesMaximize throughput without precipitation issues

This table outlines key considerations for optimizing the scalable synthesis of this compound via a Suzuki-Miyaura coupling.

Exploration of Chemical Reactivity and Derivatization Pathways of 5 5 Chloropyrimidin 2 Yl Isoquinoline

Nucleophilic Aromatic Substitution (SNAr) at the Chloropyrimidine Moiety

The chlorine atom at the 5-position of the pyrimidine (B1678525) ring is a key handle for derivatization through nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyrimidine nitrogens facilitates the addition of nucleophiles, leading to the displacement of the chloride ion.

The replacement of the chloro group with nitrogen and oxygen nucleophiles, such as amines and alcohols, is a common strategy to generate libraries of derivatives. These reactions are often facilitated by base and, in some cases, transition metal catalysis.

Amination: The introduction of an amino group can be achieved through reactions with various primary and secondary amines. While direct SNAr with highly nucleophilic amines can occur under thermal conditions, palladium-catalyzed methods like the Buchwald-Hartwig amination offer a milder and more general approach. organic-chemistry.orgrsc.org These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base to facilitate the coupling of the amine with the chloropyrimidine. libretexts.orgwikipedia.orgchemrxiv.org For instance, the amination of similar 2-chloropyrimidines has been successfully achieved with a variety of amines, demonstrating the versatility of this approach. researchgate.net

Alkoxylation: The displacement of the chlorine with an alkoxy group is generally achieved by reacting the substrate with an alcohol in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The Ullmann condensation, a copper-catalyzed reaction, provides an alternative and often milder route to aryl ethers and can be applied to the alkoxylation of chloropyrimidines. wikipedia.org

Table 1: Representative Amination and Alkoxylation Reactions on Analogous Chloropyrimidines

Entry Nucleophile Catalyst/Base Solvent Temperature (°C) Yield (%) Reference
1 Aniline Pd₂(dba)₃ / Xantphos / Cs₂CO₃ Dioxane 100 95 researchgate.net
2 Morpholine None / K₂CO₃ DMF 120 88 researchgate.net
3 Phenol CuI / Phenanthroline / K₂CO₃ NMP 150 75 wikipedia.org
4 Methanol NaH THF reflux 82 N/A

This table presents data from reactions on analogous chloropyrimidine systems to illustrate the expected reactivity of 5-(5-chloropyrimidin-2-yl)isoquinoline. N/A indicates a generalized condition without a specific literature citation for that exact transformation.

The chloro substituent can also be displaced by other heteroatom nucleophiles, expanding the diversity of accessible derivatives.

Cyanation: The introduction of a cyano group is a valuable transformation as it can be further converted into other functional groups like carboxylic acids, amides, or amines. Cyanation of chloro-heteroaromatics can be achieved using various cyanide sources, such as potassium cyanide or zinc cyanide, often in the presence of a palladium catalyst. wisc.edu Nickel-catalyzed cyanation methods have also been developed as a cost-effective alternative. researchgate.net

Thiolation: Sulfur nucleophiles, such as thiols, readily displace the chloro group to form thioethers. These reactions are typically carried out in the presence of a base.

Table 2: Cyanation and Thiolation of Analogous Chloro-Heteroaromatics

Entry Reagent Catalyst/Base Solvent Temperature (°C) Yield (%) Reference
1 KCN Pd(PPh₃)₄ DMF 100 85 wisc.edu
2 Zn(CN)₂ Pd(dppf)Cl₂ DMA 120 90 wisc.edu
3 Thiophenol K₂CO₃ DMF 80 92 wikipedia.org

This table presents data from reactions on analogous chloro-heteroaromatic systems to illustrate the expected reactivity of this compound.

Transition Metal-Catalyzed Functionalization of the Pyrimidine Chloro Substituent

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the chloro group on the pyrimidine ring serves as an excellent electrophilic partner in these transformations. researchgate.netbenthamscience.com

Carbonylation: Palladium-catalyzed carbonylation reactions allow for the introduction of a carbonyl group, leading to the formation of esters, amides, or aldehydes. nih.govmdpi.com These reactions typically involve the use of carbon monoxide gas, a palladium catalyst, and a suitable nucleophile (e.g., an alcohol for an ester, an amine for an amide). dntb.gov.ua

Carboxylation: The direct conversion of the C-Cl bond to a carboxylic acid group can be achieved through carboxylation reactions. nih.govscispace.comrsc.orgnih.gov This can be accomplished, for example, by reaction with carbon dioxide in the presence of a strong base or through palladium-catalyzed processes. nih.govscispace.com

Table 3: Carbonylation and Carboxylation of Analogous Chloro-Heteroaromatics

Entry Reaction Type Reagent Catalyst Solvent Temperature (°C) Yield (%) Reference
1 Carbonylation (Ester) CO, Methanol Pd(OAc)₂/dppf Toluene 100 78 mdpi.com
2 Carboxylation CO₂ Mg/THF then H₃O⁺ THF 0 to rt 70 youtube.com

This table presents data from reactions on analogous chloro-heteroaromatic systems to illustrate the expected reactivity of this compound.

The chloro group can be substituted by a variety of carbon-based nucleophiles through cross-coupling reactions with organometallic reagents. researchgate.net

Grignard Reagents: Nickel- or palladium-catalyzed coupling of Grignard reagents with chloropyrimidines is an effective method for forming C-C bonds. researchgate.netwisc.eduorganic-chemistry.orgleah4sci.commasterorganicchemistry.com

Organozinc Reagents: Organozinc reagents, often generated in situ from the corresponding organic halide and zinc metal, can be coupled with chloro-heteroaromatics in the presence of a palladium or cobalt catalyst. nih.govresearchgate.netnih.govlscollege.ac.in This method is known for its tolerance of various functional groups.

Suzuki and Sonogashira Couplings: The Suzuki coupling, which utilizes organoboron reagents, and the Sonogashira coupling, which employs terminal alkynes, are widely used for the formation of aryl-aryl and aryl-alkynyl bonds, respectively. rsc.orgresearchgate.netnih.govresearchgate.netresearchgate.netyoutube.comnih.gov These palladium-catalyzed reactions are highly versatile and tolerate a broad range of functional groups. The Heck reaction provides a method for the vinylation of the chloropyrimidine. organic-chemistry.orgwikipedia.orgmdpi.comchemrxiv.orgmdpi.com

Table 4: Cross-Coupling Reactions with Organometallic Reagents on Analogous Chloro-Heteroaromatics

Entry Coupling Partner Reaction Type Catalyst Base Solvent Temperature (°C) Yield (%) Reference
1 Phenylmagnesium bromide Grignard Coupling Ni(dppf)Cl₂ - THF 60 75 researchgate.net
2 Phenylzinc chloride Negishi Coupling Pd(PPh₃)₄ - THF rt 85 nih.gov
3 Phenylboronic acid Suzuki Coupling Pd(PPh₃)₄ Na₂CO₃ Dioxane/H₂O 95 92 nih.gov
4 Phenylacetylene Sonogashira Coupling Pd(PPh₃)₂Cl₂ / CuI Et₃N DMF 80 88 organic-chemistry.org

This table presents data from reactions on analogous chloro-heteroaromatic systems to illustrate the expected reactivity of this compound.

Electrophilic and Nucleophilic Reactivity of the Isoquinoline (B145761) Core

The presence of the electron-withdrawing 5-chloropyrimidin-2-yl substituent at the 5-position of the isoquinoline ring is expected to influence its reactivity.

Electrophilic Substitution: The isoquinoline ring generally undergoes electrophilic substitution at the 5- and 8-positions of the benzene (B151609) ring. nih.govscispace.com However, the presence of the bulky and deactivating pyrimidinyl group at position 5 would likely direct incoming electrophiles preferentially to the 8-position due to steric hindrance and electronic deactivation of the 5-position.

Nucleophilic Substitution: The pyridine (B92270) ring of the isoquinoline is electron-deficient and susceptible to nucleophilic attack, primarily at the 1-position. nih.govscispace.com The electron-withdrawing nature of the substituent at C5 could further enhance the electrophilicity of the C1 position, making it more reactive towards nucleophiles.

Coordination Chemistry and Ligand Properties with Transition Metal Centers

The molecular architecture of this compound, featuring nitrogen atoms in both the isoquinoline and pyrimidine rings, positions it as a potent bidentate ligand for transition metal centers. Such N,N'-heterocyclic ligands are foundational in coordination chemistry, capable of forming stable complexes with a wide array of metals. rsc.orgneist.res.in The study of ligands with nitrogen and oxygen bond functionality is crucial as it can lead to the development of inorganic materials with unique physical properties. youtube.com The synthesis of transition metal complexes with such ligands is a subject of significant research due to their sensitivity, selectivity, and synthetic flexibility towards metal atoms. youtube.com Compounds like aminopyridines, which contain a C5H6N2 formula, are known to coordinate with transition metals such as copper and cadmium. thieme.de

Chelating Behavior and Complex Formation

The geometry of this compound allows the nitrogen atom of the isoquinoline ring and one of the nitrogen atoms of the pyrimidine ring to act in concert as a chelating agent, forming a stable five- or six-membered ring with a central metal ion. This bidentate chelation is analogous to that of well-studied ligands like 2,2'-bipyridine (B1663995) and 1,10-phenanthroline, which are known to form highly stable octahedral complexes with metals such as ruthenium(II). nih.gov

Research on similar structures, such as scorpiand-like ligands, shows they can coordinate with numerous transition metal ions including Cu(II), Mn(II), and Zn(II), typically resulting in pentacoordinated or hexadentated complexes. rsc.org For instance, the ligand 6-[3,7-diazaheptyl]-3,6,9–triaza-1-(2,6)-pyridinacyclodecaphane is hexadentate and forms isostructural crystals with Cu(II), Mn(II), Ni(II), and Zn(II). rsc.org Similarly, substituted isoquinoline and quinoline (B57606) derivatives have been shown to form complexes with various transition metals. Copper(II) complexes of 5-pyridin-2-yl- rsc.orgnih.govdioxolo[4,5-g]isoquinoline have been synthesized and characterized, demonstrating the coordinating ability of the isoquinoline nitrogen. nih.gov Pipemidic acid, which contains a pyridopyrimidine ring system, acts as a bidentate chelate with ions like Mg²⁺, Ca²⁺, Zn²⁺, and Fe³⁺ through the oxygen atoms of its carboxylate and carbonyl groups. acs.org

Based on these precedents, this compound is expected to react with transition metal salts (e.g., chlorides or perchlorates of Cu(II), Ni(II), Ru(II), Pt(II)) in suitable solvents to form well-defined coordination complexes. The resulting complexes would likely feature the metal center coordinated by the two nitrogen atoms of the ligand, with other ligands such as halides, water, or solvent molecules completing the coordination sphere to form geometries like square planar or distorted octahedral. thieme.delibretexts.org

Photophysical and Redox Properties of Metal Complexes for Research Probes

The formation of transition metal complexes with ligands like this compound can induce significant changes in their electronic properties, leading to unique photophysical and redox behaviors. These properties are of great interest for applications such as organic light-emitting diodes (OLEDs) and research probes. acs.org

Photophysical Properties: Coordination to a heavy metal center like platinum(II) or ruthenium(II) often enhances spin-orbit coupling, which facilitates intersystem crossing from the singlet excited state to the triplet excited state. acs.orgosti.gov This can result in strong phosphorescence, a phenomenon exploited in OLEDs. Theoretical studies on Pt(II) complexes with benzoquinoline ligands show that many exhibit a small energy gap between the first singlet (S1) and triplet (T1) states and promising radiative relaxation rates, making them candidates for efficient emitters. acs.org

Experimental studies on a dinuclear Mn(II) complex with a substituted quinoline ligand revealed that while the absorption and emission wavelengths did not change significantly upon complexation, the emission intensity was higher for the complex than for the free ligand. libretexts.org Cycloplatinated(II) complexes based on 2-vinylpyridine (B74390) are luminescent at room temperature, with emission bands in the yellow-orange region. osti.gov The emission is primarily localized on the cyclometalated ligand, which acts as the main chromophore. osti.gov

Below is a table summarizing the photophysical properties of a representative quinoline-based ligand and its manganese complex, illustrating the typical data acquired in such studies.

CompoundAbsorption λmax (nm)Emission λmax (nm)Description
QP Ligand 294, 351, 405472Exhibits three absorption bands attributed to n→π* and π→π* transitions. Emits blue light.
MnQP Complex 294, 351, 405472Absorption maxima are unchanged, but emission intensity is higher than the free ligand. Emits blue light.
Data derived from studies on 6-(diethylamino)-4-phenyl-2-(pyridin-2-yl)quinoline (QP) and its Mn(II) complex (MnQP) in THF. libretexts.org

Redox Properties: The redox potential of the ligand can be significantly altered upon complexation. Studies on a 5-nitro-8-hydroxyquinoline-proline hybrid showed that its copper(II) complex had a half-wave potential (E'1/2) of -123 mV vs. NHE, which was considerably more positive than that of complexes with the parent 8-hydroxyquinoline. nih.gov This shift indicates a higher preference of the modified ligand for the lower oxidation state of the metal (Fe(II) in that study), which can be crucial for biological activity or catalytic applications. nih.gov Similarly, a series of transition metal complexes with redox-active N,N'-bis(3,5-di-tertbutyl-2-hydroxy-phenyl)-1,2-phenylenediamine ligands exhibit strong absorption in the near-IR region and interesting electrochemical properties, with some showing promise for photovoltaic applications. rsc.org

Photoinduced and Radical-Mediated Transformations

The aromatic systems of this compound are susceptible to transformations initiated by light or radical species. These reactions provide powerful methods for C-H functionalization and the construction of more complex molecular architectures.

Photoinduced Transformations: Visible-light photoredox catalysis has emerged as a mild and efficient alternative to traditional metal-catalyzed cross-coupling reactions for the arylation of heterocycles. acs.orgresearchgate.net These reactions often proceed via the generation of an aryl radical from a suitable precursor, which then adds to the heterocycle. acs.org For instance, a visible-light-mediated C-H hydroxyalkylation of quinolines and isoquinolines has been reported, which uses the excited-state reactivity of 4-acyl-1,4-dihydropyridines to generate acyl radicals. nih.gov These radicals then add to the protonated N-heterocycle, leading to hydroxyalkylated products in a departure from the classical Minisci-type reaction. nih.gov

Another photoinduced process involves a phosphite-mediated rsc.orgnih.gov alkyl migration from an N-alkyl isoquinolinium salt, which results in selective C-H alkylation at the C4 (meta) position. nih.gov Furthermore, [2+2] photocycloaddition reactions are known to occur with pyrimidine derivatives like uracil (B121893) and thymine (B56734) upon UV excitation, indicating that the pyrimidine ring in the target molecule could potentially undergo similar cyclization reactions with alkenes. nih.gov

Radical-Mediated Transformations: The isoquinoline and pyrimidine rings can undergo functionalization through radical-mediated pathways. Free radical substitution is a classic reaction type involving initiation, propagation, and termination steps. youtube.comsavemyexams.comyoutube.com In the context of this compound, a radical could be generated by homolytic cleavage of the C-Cl bond on the pyrimidine ring under UV light, although C-H abstraction is more common. youtube.comlibretexts.org

More synthetically useful are Minisci-type reactions, where a radical attacks a protonated (and thus electron-deficient) N-heterocycle. This approach allows for direct C-H alkylation or acylation of isoquinolines. nih.gov Radical cyclization strategies are also powerful tools for building fused heterocyclic systems based on the isoquinoline core. nih.gov For example, an amidyl radical can undergo a 6-endo-trig cyclization to deliver functionalized isoquinoline skeletons. nih.gov The chlorine atom on the pyrimidine ring can also be a site for radical substitution reactions, where a radical species replaces the chlorine atom. libretexts.org

Chemo- and Regioselectivity in Complex Chemical Reactions

Chemo- and regioselectivity are critical considerations in the functionalization of a molecule with multiple reactive sites like this compound. The molecule possesses two distinct heterocyclic rings and a reactive C-Cl bond, leading to competition between different reaction pathways.

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. For example, in a reaction involving both nucleophilic substitution and C-H activation, the conditions can be tuned to favor one pathway over the other.

Regioselectivity pertains to the specific position on a molecule where a reaction occurs. The electronic nature of the two rings in this compound dictates the likely sites of attack.

Pyrimidine Ring: The pyrimidine ring is electron-deficient, a characteristic enhanced by the electronegative chlorine atom. This makes the carbon atom attached to the chlorine highly electrophilic and the most probable site for nucleophilic aromatic substitution (SNAr) . Reagents such as amines, alkoxides, or thiolates would readily displace the chloride ion. The synthesis of 2-trichloromethyl-4-chloropyrimidines highlights their utility as intermediates where the chlorine is displaced in substitution reactions. thieme.de

Isoquinoline Ring: In contrast, the isoquinoline ring is more electron-rich, particularly under non-acidic conditions. However, under acidic conditions or during Minisci-type radical reactions, the ring becomes protonated and electron-deficient, favoring attack at the C1 (ortho) or C4 (meta) positions. nih.govnih.govacs.org Recent methods have been developed for the specific C-4 alkylation of isoquinolines using vinyl ketones in the presence of a carboxylic acid, proceeding through a 1,2-dihydroisoquinoline (B1215523) intermediate. acs.org The regioselectivity in isoquinoline synthesis itself often depends on activating groups on the precursor ring, with cyclization typically favoring the less sterically hindered ortho position. rsc.org

Therefore, in a complex reaction, a nucleophile would likely attack the chloropyrimidine ring, while a radical or a strong electrophile (under Friedel-Crafts type conditions, though less common for such deactivated rings) would more likely react with the isoquinoline moiety. The choice of catalyst, solvent, and reaction temperature can be used to direct the reaction to the desired site, enabling the selective synthesis of diverse derivatives. rsc.org

Computational and Theoretical Investigations of 5 5 Chloropyrimidin 2 Yl Isoquinoline S Electronic and Structural Properties

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) serves as a fundamental computational tool for investigating the structural and electronic properties of molecular systems. For 5-(5-chloropyrimidin-2-yl)isoquinoline, geometric optimization is performed to determine the most stable, lowest-energy conformation. Theoretical calculations for related isoquinoline (B145761) and chloropyrimidine derivatives have often been accomplished using functionals like B3LYP or M06 with basis sets such as 6-311G(d,p) or 6-311++G(d,p). nih.govnih.govnih.gov The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized geometry represents a true minimum on the potential energy surface. researchgate.net

The optimized structure of this compound would likely exhibit near-planarity within the isoquinoline and pyrimidine (B1678525) ring systems individually. A key parameter is the dihedral angle between these two aromatic rings, which dictates the degree of π-conjugation across the molecule. This angle is influenced by the steric hindrance between the hydrogen atom at the C4 position of the isoquinoline ring and the nitrogen atom of the pyrimidine ring. DFT calculations provide precise values for bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound from DFT Calculations This table presents illustrative data typical for such a compound.

ParameterBond/AngleCalculated Value
Bond Lengths (Å)
C(isoquinoline)-C(pyrimidine)1.475
C-Cl (pyrimidine)1.748
C-N (isoquinoline)1.370
C-N (pyrimidine)1.335
**Bond Angles (°) **
C-C-C (isoquinoline bridgehead)119.5
N-C-Cl (pyrimidine)116.8
C(iso)-C(pyr)-N(pyr)121.0
Dihedral Angle (°)
Isoquinoline-Pyrimidine Rings25.8

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the orbital from which the molecule is most likely to donate electrons, relates to its nucleophilicity. youtube.com Conversely, the LUMO, the orbital most likely to accept electrons, determines the molecule's electrophilicity. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity and greater potential for intramolecular charge transfer. taylorandfrancis.comresearchgate.net

For this compound, FMO analysis reveals the distribution of electron density. The HOMO is expected to be primarily localized on the more electron-rich isoquinoline ring system, while the LUMO would likely be centered on the electron-deficient chloropyrimidine ring, facilitated by the electron-withdrawing nature of the chlorine atom and the pyrimidine nitrogens. This distribution suggests that the molecule can act as both an electron donor (from the isoquinoline part) and an acceptor (at the pyrimidine part). Global reactivity descriptors, derived from HOMO and LUMO energies, quantify the molecule's chemical behavior. nih.govresearchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies and Global Reactivity Descriptors This table presents illustrative data typical for such a compound, calculated in eV.

ParameterSymbolValue (eV)
Highest Occupied Molecular Orbital EnergyEHOMO-6.15
Lowest Unoccupied Molecular Orbital EnergyELUMO-2.25
HOMO-LUMO Energy GapΔE3.90
Ionization Potential (I)-EHOMO6.15
Electron Affinity (A)-ELUMO2.25
Chemical Hardness (η)(I-A)/21.95
Electronegativity (χ)(I+A)/24.20

Conformational Analysis and Molecular Dynamics Simulations

While DFT provides a static, gas-phase picture of the molecule's lowest energy state, molecular dynamics (MD) simulations offer insights into its dynamic behavior in a condensed phase (e.g., in a solvent). nih.gov MD simulations track the atomic movements over time, allowing for the exploration of the molecule's conformational landscape. For this compound, the primary flexible coordinate is the torsional angle of the single bond connecting the two heterocyclic rings.

Simulations are typically run for nanoseconds to observe conformational changes. nih.gov Key metrics analyzed from the simulation trajectory include the root-mean-square deviation (RMSD) to assess structural stability, the radius of gyration (Rg) to measure molecular compactness, and the solvent-accessible surface area (SASA) to understand interactions with the solvent. These analyses would reveal whether the molecule maintains a relatively rigid conformation or if it exhibits significant flexibility, which can impact its properties and interactions in a real-world environment.

Table 3: Illustrative Parameters and Results from a Hypothetical MD Simulation This table presents illustrative data typical for such a study.

Simulation ParameterValue/Description
SoftwareAMBER / GROMACS
Force FieldGAFF2
SolventExplicit Water (TIP3P model)
Simulation Time100 ns
Temperature300 K
Pressure1 atm
Trajectory Analysis Results
Average RMSD1.8 Å
Average Radius of Gyration (Rg)4.5 Å
Average SASA450 Ų

Spectroscopic Parameter Prediction for Experimental Validation

Computational chemistry provides powerful tools for predicting spectroscopic parameters, which can be compared with experimental data to validate the calculated structure. nih.govresearchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net These theoretical shifts, when correlated with experimental values, can confirm structural assignments.

UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the maximum absorption wavelengths (λmax) in a UV-Vis spectrum. nih.govmdpi.com These calculations can explain the observed absorption bands in terms of specific electronic transitions, such as π→π* or n→π*.

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies corresponding to infrared (IR) and Raman spectra. Comparing the calculated frequencies with experimental spectra helps in assigning specific vibrational modes to functional groups within the molecule. mdpi.com

Table 4: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data This table presents illustrative data typical for such a compound.

SpectrumParameterPredicted Value"Experimental" Value
¹H NMR H-1 (isoquinoline)δ 9.35 ppmδ 9.28 ppm
H-4 (isoquinoline)δ 8.60 ppmδ 8.55 ppm
H-6 (pyrimidine)δ 8.95 ppmδ 8.91 ppm
¹³C NMR C-5 (isoquinoline)δ 129.5 ppmδ 129.1 ppm
C-2 (pyrimidine)δ 162.0 ppmδ 161.5 ppm
C-5 (pyrimidine)δ 120.5 ppmδ 120.0 ppm
UV-Vis λmax (in Methanol)335 nm338 nm

Quantitative Structure-Property Relationship (QSPR) Studies for Material Science Applications

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate a molecule's structural or physicochemical descriptors with a specific property. In material science, this approach can be used to predict properties like non-linear optical (NLO) activity, conductivity, or thermal stability without synthesizing and testing every candidate molecule. ijlpr.com

For this compound, quantum chemical calculations provide the necessary molecular descriptors. These include electronic properties (dipole moment, polarizability), steric properties (molecular volume, surface area), and topological indices. researchgate.netmdpi.com For NLO applications, the first hyperpolarizability (β) is a key descriptor calculated via DFT. researchgate.netresearchgate.net By developing a QSPR model based on a series of related isoquinoline-pyrimidine derivatives, one could predict the material properties of this specific compound and guide the design of new molecules with enhanced characteristics.

Table 5: Hypothetical Molecular Descriptors for a QSPR Model This table presents illustrative data typical for such a compound.

Descriptor TypeDescriptorCalculated Value
Electronic Dipole Moment (μ)3.5 Debye
Average Polarizability (α)28.5 x 10-24 esu
First Hyperpolarizability (β)15.0 x 10-30 esu
Thermodynamic Molar Refractivity75.8 cm³/mol
Topological Molecular Surface Area260.5 Ų
Molecular Volume225.1 ų

Mechanistic Insights into Reaction Pathways via Quantum Chemical Calculations

Quantum chemical calculations are invaluable for elucidating the mechanisms of chemical reactions at an atomic level. nih.govnih.gov By mapping the potential energy surface, these methods can identify reactants, products, intermediates, and, crucially, the transition state structures that connect them. rsc.org The calculated activation energy (the energy difference between the reactant and the transition state) determines the feasibility and rate of a reaction.

For this compound, a potential reaction of interest is the nucleophilic aromatic substitution (SNAr) of the chlorine atom on the pyrimidine ring. Computational studies could model the attack of a nucleophile (e.g., an amine or alkoxide), locate the Meisenheimer complex intermediate, and calculate the energy barriers for both the formation of the intermediate and the subsequent departure of the chloride ion. This provides fundamental insights into the molecule's reactivity and helps predict the outcomes of synthetic transformations. nih.gov

Table 6: Hypothetical Calculated Energies for a Proposed SNAr Reaction Pathway This table presents illustrative data for a reaction with a generic nucleophile (Nu⁻).

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + Nu⁻0.0
Transition State 1Formation of Meisenheimer complex+15.5
IntermediateMeisenheimer Complex-8.2
Transition State 2Expulsion of Cl⁻+12.8
Products5-(5-Nu-pyrimidin-2-yl)isoquinoline + Cl⁻-20.5

Research Applications and Potential in Advanced Materials and Catalysis

Design and Synthesis of New Ligands for Homogeneous Catalysis

There is no available scientific literature detailing the design and synthesis of 5-(5-chloropyrimidin-2-yl)isoquinoline for the purpose of creating new ligands for homogeneous catalysis.

Catalysis of Carbon-Carbon and Carbon-Heteroatom Bond Formation

No research findings were identified that describe the use of This compound or its derivatives as catalysts for the formation of carbon-carbon or carbon-heteroatom bonds. The potential of this specific molecule in widely-used cross-coupling reactions such as Suzuki, Heck, or Buchwald-Hartwig aminations remains unexplored in the current body of scientific literature.

Asymmetric Catalysis with Chiral Derivatives

The synthesis of chiral derivatives of This compound and their application in asymmetric catalysis is not reported in published research. The development of chiral ligands is a significant area of catalytic chemistry, but this particular compound has not been a subject of such investigations.

Integration into Functional Organic Materials

The integration of This compound into functional organic materials is an area that also lacks documentation in scientific publications.

Photoluminescent Materials and Organic Light-Emitting Diodes (OLEDs) Research

No studies were found that investigate the photoluminescent properties of This compound or its application in the development of Organic Light-Emitting Diodes (OLEDs). The unique electronic interplay between the isoquinoline (B145761) and chloropyrimidine units, which could potentially lead to interesting photophysical behaviors, has not been characterized.

Chemo- and Metal Ion Sensing Applications

There is no available research on the use of This compound as a platform for chemo- or metal ion sensors. The nitrogen atoms within the isoquinoline and pyrimidine (B1678525) rings could theoretically act as binding sites for metal ions or other analytes, but this potential has not been experimentally verified or reported.

Building Blocks for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The application of This compound as a linker or building block for the construction of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs) is not described in the scientific literature. While the bifunctional nature of the molecule suggests potential for creating extended porous structures, no such research has been published.

Supramolecular Assembly and Self-Organizing Systems

There is no available scientific literature detailing the use or study of This compound in the context of supramolecular assembly or self-organizing systems. Research into how this specific molecule might interact with itself or other molecules to form ordered, non-covalently bonded structures has not been reported.

Development of Chemical Probes for Fundamental Mechanistic Studies

Similarly, no research could be found on the development and use of This compound as a chemical probe for investigating fundamental mechanistic pathways in chemical or biological processes. The design of a chemical probe requires a deep understanding of its interaction with a target system, and such studies for this compound are not present in the available literature.

Advanced Spectroscopic and Chromatographic Characterization Techniques for Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5-(5-chloropyrimidin-2-yl)isoquinoline, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments would be essential for unambiguous structural assignment.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for each of the nine aromatic protons.

Isoquinoline (B145761) Moiety: The protons on the isoquinoline ring will appear in the aromatic region (typically δ 7.5-9.5 ppm). The H1 proton is expected to be the most downfield-shifted due to the deshielding effect of the adjacent nitrogen atom. Protons H4, H6, and H8 will also exhibit significant downfield shifts due to their positions relative to the ring nitrogen and the bulky pyrimidinyl substituent.

Pyrimidine (B1678525) Moiety: The two protons on the pyrimidine ring (H2' and H6') are chemically equivalent and will appear as a sharp singlet, likely in the δ 8.5-9.0 ppm region, strongly deshielded by the two adjacent nitrogen atoms and the chloro-substituent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display 13 distinct signals for the 13 carbon atoms in the molecule, as no molecular symmetry is present.

Isoquinoline Carbons: Nine signals will correspond to the isoquinoline skeleton. The carbons directly bonded to the nitrogen (C1 and C3) and the quaternary carbons (C4a, C5, C8a) will have characteristic chemical shifts. researchgate.net The C5 carbon, attached to the pyrimidine ring, would be identifiable through its quaternary nature and its expected chemical shift.

Pyrimidine Carbons: Four signals will arise from the pyrimidine ring. The carbon bearing the chlorine atom (C5') will be significantly affected, and the carbon atom linking the two rings (C2') will also have a characteristic downfield shift.

2D NMR Spectroscopy: Two-dimensional NMR techniques are crucial for assembling the structure by establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. nist.gov It would be used to trace the connectivity of the protons around the isoquinoline ring system, for example, confirming the H6-H7-H8 spin system and the H3-H4 coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. researchgate.net It allows for the direct assignment of each proton signal to its corresponding carbon signal, simplifying the interpretation of the complex aromatic region. researchgate.netnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. nist.gov It is the key to connecting the different fragments of the molecule. For instance, a correlation between the pyrimidine protons (H2'/H6') and the isoquinoline C5 carbon would definitively confirm the connection point between the two heterocyclic rings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations
1~9.3 (d)~152C3, C8a
3~8.6 (d)~143C1, C4, C4a
4~7.8 (d)~121C3, C5, C8a
6~8.2 (d)~130C5, C7, C8
7~7.7 (t)~128C5, C6, C8, C8a
8~8.0 (d)~129C4a, C6, C7
2' / 6'~8.9 (s)~158C4', C5', C5 (isoquinoline)
4a-~136-
5-~135-
8a-~127-
2'-~160-
4'-~157-
5'-~130-
Note: These are estimated values based on known data for isoquinoline and substituted pyrimidines. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Purity and Structure Confirmation

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and formula of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule. For this compound (C₁₃H₈ClN₃), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value to confirm the molecular formula with a high degree of confidence. The characteristic isotopic pattern of the chlorine atom (³⁵Cl/³⁷Cl in an approximate 3:1 ratio) would result in two major peaks separated by two mass units (M+H and M+2+H), providing further confirmation of the compound's identity.

Tandem Mass Spectrometry (MS/MS): MS/MS experiments involve the isolation and fragmentation of a specific ion (e.g., the molecular ion). The resulting fragmentation pattern provides a structural fingerprint of the molecule. The fragmentation of isoquinoline alkaloids is well-studied and often involves characteristic losses. thermofisher.comirphouse.com For this compound, fragmentation would likely be initiated by cleavage at the bond between the two rings or by fragmentation of the pyrimidine or isoquinoline rings themselves. Common fragmentation pathways for isoquinolines can include the loss of small molecules like HCN. thermofisher.comirphouse.comnih.gov The chloropyrimidine ring could lose a chlorine radical or HCl. Analyzing these fragments helps to piece together the molecular structure, corroborating the NMR data.

Table 2: Predicted HRMS and Key MS/MS Fragments

IonCalculated m/z (Monoisotopic)Description
[M]⁺241.0407Molecular ion (for ³⁵Cl isotope)
[M+H]⁺242.0485Protonated molecular ion (for ³⁵Cl isotope)
[M+2+H]⁺244.0455Protonated molecular ion (for ³⁷Cl isotope), ~32% intensity of [M+H]⁺
[M-Cl]⁺206.0718Fragment from loss of a chlorine radical
[M-HCN]⁺214.0201Fragment from loss of hydrogen cyanide from the isoquinoline ring
[C₉H₇N]⁺129.0578Fragment corresponding to the isoquinoline cation
[C₄H₂ClN₂]⁺112.9906Fragment corresponding to the chloropyrimidine cation

X-ray Diffraction (XRD) for Solid-State Structure Determination and Crystallography

X-ray diffraction (XRD) on a single crystal provides the most definitive structural evidence, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

To perform this analysis, a suitable single crystal of this compound must first be grown. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed. The data yields a detailed molecular structure, confirming the connectivity established by NMR and MS. Key parameters obtained would include the planarity of the aromatic rings and the dihedral angle between the isoquinoline and pyrimidine ring systems, which would indicate the degree of twisting in the molecule. Furthermore, the analysis would reveal intermolecular packing forces in the crystal lattice, such as π-π stacking or halogen bonding, which govern the material's solid-state properties. While no specific crystal structure for this compound is currently available in open databases like the Cambridge Crystallographic Data Centre (CCDC), studies on related heterocyclic compounds are common. nist.govplos.org

Table 3: Hypothetical Crystallographic Data

ParameterHypothetical ValueDescription
Crystal SystemMonoclinicA common crystal system for such molecules.
Space GroupP2₁/cA common space group for centrosymmetric packing.
a (Å)~10.5Unit cell dimension.
b (Å)~8.2Unit cell dimension.
c (Å)~14.1Unit cell dimension.
β (°)~95.5Unit cell angle.
Z4Number of molecules per unit cell.
Dihedral Angle~20-40°Angle between the pyrimidine and isoquinoline planes.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying the presence of specific functional groups. The spectra of isoquinoline and its derivatives have been well-characterized. researchgate.netresearchgate.net

C-H vibrations: Aromatic C-H stretching vibrations are expected to appear in the 3100-3000 cm⁻¹ region.

C=N and C=C vibrations: The characteristic stretching vibrations of the C=N and C=C bonds within the isoquinoline and pyrimidine rings will produce a series of sharp bands in the 1650-1400 cm⁻¹ region. researchgate.net

C-Cl vibration: A distinct band corresponding to the C-Cl stretching vibration is expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

Ring Bending Modes: Out-of-plane C-H bending modes, which are characteristic of the substitution pattern on the aromatic rings, would be observed below 900 cm⁻¹.

FT-IR and Raman are often complementary, as some vibrations may be strong in one technique and weak or silent in the other.

Table 4: Predicted Key Vibrational Frequencies

Wavenumber (cm⁻¹)Predicted AssignmentTechnique
3100-3000Aromatic C-H stretchFT-IR, Raman
1630-1600C=N stretch (pyrimidine & isoquinoline)FT-IR, Raman
1590-1450Aromatic C=C ring skeletal stretchesFT-IR, Raman
~1250In-plane C-H bendingFT-IR
~750C-Cl stretchFT-IR, Raman
900-675Out-of-plane C-H bending (Aromatic)FT-IR

UV-Visible and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Characterization

UV-Visible spectroscopy measures the electronic transitions within a molecule, typically π→π* and n→π* transitions in aromatic systems. The spectrum provides information about the extent of conjugation.

Isoquinoline Chromophore: Isoquinoline itself displays characteristic absorption bands. The spectrum of this compound is expected to be more complex due to the extended conjugation between the two heterocyclic ring systems.

Expected Absorptions: Multiple absorption bands would be predicted, likely in the 250-400 nm range. The exact positions (λ_max) and intensities of these bands can be influenced by solvent polarity. For instance, polar solvents might cause a shift in the absorption maxima (solvatochromism) by stabilizing the ground or excited state differently.

Fluorescence spectroscopy measures the light emitted from a molecule after it has absorbed light. While not all aromatic compounds are highly fluorescent, the extended π-system in this compound suggests it may exhibit some fluorescence. The emission spectrum would be red-shifted (at a longer wavelength) compared to its absorption spectrum, a phenomenon known as the Stokes shift.

Table 5: Predicted Photophysical Properties

ParameterPredicted Value / Observation
Absorption Maxima (λ_max)Multiple bands expected between 250-400 nm in a non-polar solvent.
Molar Absorptivity (ε)High values (>10,000 L mol⁻¹ cm⁻¹) expected for π→π* transitions.
SolvatochromismLikely to exhibit shifts in λ_max with changing solvent polarity.
Emission Maxima (λ_em)If fluorescent, emission expected at a longer wavelength than absorption.
Quantum Yield (Φ_F)Variable; would require experimental measurement.

Chromatographic Techniques (HPLC, GC-MS, TLC) for Purity Assessment and Mixture Separation

Chromatographic methods are fundamental for separating the target compound from starting materials, byproducts, and other impurities, as well as for assessing its final purity.

Thin-Layer Chromatography (TLC): TLC is a quick and simple method used to monitor the progress of a reaction and for preliminary purity checks. A suitable mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate) would be developed to achieve good separation, and the spot corresponding to the product would be visualized under UV light.

High-Performance Liquid Chromatography (HPLC): HPLC is the standard for quantitative purity analysis. A reversed-phase method using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic solvent (like acetonitrile (B52724) or methanol) would likely be effective. researchgate.net The purity would be determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram at a specific detection wavelength.

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS could be used. This technique separates compounds in the gas phase before they enter the mass spectrometer for detection and identification. researchgate.net

Table 6: Typical Chromatographic Methods for Purity Assessment

TechniqueStationary PhaseTypical Mobile Phase / ConditionsPurpose
TLCSilica gel 60 F₂₅₄Hexane:Ethyl Acetate (e.g., 7:3 v/v)Reaction monitoring, rapid purity check
HPLCC18 (Reversed-Phase)Gradient of Water (with 0.1% TFA) and AcetonitrileHigh-resolution separation, purity assay (%)
GC-MSDB-5 or similarTemperature program (e.g., 100°C to 300°C) with Helium carrier gasSeparation and identification of volatile components

Q & A

Q. What are the optimal synthetic routes for 5-(5-chloropyrimidin-2-yl)isoquinoline, and how can experimental efficiency be improved?

To optimize synthesis, researchers should employ statistical design of experiments (DoE) to minimize trial-and-error approaches. For example, factorial designs can systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity) to identify critical factors affecting yield . Quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and transition states, narrowing experimental conditions . Combining computational predictions with iterative experimental validation reduces resource consumption and accelerates optimization .

Q. How can researchers characterize the structural purity of this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : Compare experimental 1H^1H- and 13C^{13}C-NMR spectra with computational predictions (e.g., Gaussian-based simulations) to confirm regiochemistry and absence of isomers .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns, distinguishing the compound from analogs like 5-(4-chloropyrimidin-2-yl)isoquinoline .
  • X-ray Crystallography : Resolve ambiguities in substitution patterns, particularly for chloropyrimidine and isoquinoline moieties .

Q. What safety protocols are critical when handling this compound?

  • Hazard Mitigation : Use inert atmosphere gloveboxes to prevent hydrolysis of the chloropyrimidine group, which may release hazardous byproducts .
  • Waste Management : Segregate halogenated waste for professional disposal to avoid environmental contamination, as chlorinated intermediates are persistent pollutants .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

Advanced methods include:

  • Reaction Path Search Algorithms : Tools like GRRM or AFIR map potential energy surfaces to identify intermediates and transition states, guiding catalyst selection (e.g., Pd vs. Cu for cross-coupling) .
  • Machine Learning (ML) : Train models on datasets of analogous pyrimidine-isoquinoline reactions to predict regioselectivity and side-product formation .
  • Solvent Effects : COSMO-RS simulations assess solvent polarity’s impact on reaction rates and byproduct suppression .

Q. What strategies resolve contradictions in biological activity data for this compound?

Contradictions often arise from assay variability or off-target effects. Mitigation approaches:

  • Dose-Response Curves : Use Hill slope analysis to distinguish specific inhibition (e.g., kinase targets like EGFR/HER2) from nonspecific binding .
  • Orthogonal Assays : Validate enzyme inhibition (e.g., luminescence-based ATP depletion) with cellular viability assays (e.g., MTT) to confirm mechanistic consistency .
  • Meta-Analysis : Compare results across studies using standardized metrics (e.g., IC50_{50} values) and adjust for variables like buffer composition or cell line heterogeneity .

Q. How can researchers design reactors for scalable synthesis while maintaining product integrity?

  • Microreactor Systems : Enhance heat/mass transfer for exothermic reactions (e.g., chlorination steps), reducing decomposition risks .
  • In-line Analytics : Integrate Raman spectroscopy or HPLC for real-time monitoring of intermediates, enabling dynamic adjustment of flow rates .
  • Scale-down Models : Use computational fluid dynamics (CFD) to simulate large-scale mixing efficiency and predict yield losses .

Q. What methodologies identify degradation pathways of this compound under varying environmental conditions?

  • Forced Degradation Studies : Expose the compound to stressors (UV light, humidity) and analyze degradation products via LC-MS/MS .
  • Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under storage conditions, focusing on hydrolytic cleavage of the C-Cl bond .
  • Environmental Fate Simulations : Use EPI Suite or ChemSTEER to predict biodegradation and bioaccumulation potential .

Data Management and Reproducibility

Q. How can researchers ensure reproducibility in synthetic protocols for this compound?

  • Open Data Practices : Share raw NMR/MS files in repositories like Zenodo to allow peer validation of spectral assignments .
  • Automated Workflows : Use electronic lab notebooks (ELNs) to document reaction conditions (e.g., ChemAxon’s Marvin Suite) and enforce metadata standards .
  • Reagent Traceability : Catalog batch-specific purity data for starting materials (e.g., 5-chloropyrimidine derivatives) to control variability .

Q. What computational tools integrate experimental data to refine reaction mechanisms?

  • Cheminformatics Platforms : KNIME or Pipeline Pilot link experimental yields with quantum mechanical descriptors (e.g., Fukui indices) to infer rate-limiting steps .
  • Bayesian Optimization : Iteratively update synthetic conditions based on prior outcomes, balancing exploration of new parameters with exploitation of high-yield regions .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(5-chloropyrimidin-2-yl)isoquinoline
Reactant of Route 2
Reactant of Route 2
5-(5-chloropyrimidin-2-yl)isoquinoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.